6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one
Overview
Description
“6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .Scientific Research Applications
Hydrogen-Bonded Structural Analysis
- Studies have revealed that compounds related to 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one exhibit significant displacements in their ring-substituent atoms and display a range of hydrogen bonding, contributing to the understanding of their molecular and electronic structures (Trilleras et al., 2009).
Corrosion Inhibition
- Pyrimidine derivatives, including those structurally similar to this compound, have been synthesized and assessed as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential utility in industrial applications (Hou et al., 2019).
Synthesis and Transformation Studies
- Research has been conducted on the synthesis and transformation of pyrimidine derivatives related to this compound, highlighting their potential in the development of new compounds with varied applications (Hamama et al., 2012).
Antifungal Effects
- Derivatives of pyrimidines, akin to this compound, have been synthesized and found to exhibit significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, indicating their potential pharmaceutical applications (Jafar et al., 2017).
Tautomerism and Molecular Recognition
- The study of pyrimidines, including those similar to this compound, has contributed to the understanding of tautomerism and its implications in molecular recognition processes, essential in pharmaceuticals (Rajam et al., 2017).
Properties
IUPAC Name |
4-amino-2-(2-methoxyethylamino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-13-3-2-9-7-10-5(8)4-6(12)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCVBMNQVCJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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